molecular formula C13H20N4O B2612653 N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide CAS No. 262368-25-2

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Cat. No.: B2612653
CAS No.: 262368-25-2
M. Wt: 248.33
InChI Key: XWNSOTJCQVAZAM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide is systematically identified using IUPAC guidelines. The parent structure is an acetamide derivative substituted at the nitrogen atom with a 4-aminophenyl group and at the α-carbon with a 4-methylpiperazine moiety. The IUPAC name is derived as follows:

  • Root : Acetamide (ethanamide)
  • Substituents :
    • N-(4-aminophenyl): A phenyl group with an amino substituent at the para position attached to the amide nitrogen.
    • 2-(4-methylpiperazin-1-yl): A piperazine ring with a methyl group at the 4-position, linked to the α-carbon of the acetamide.

The molecular formula is C₁₃H₂₀N₄O , with a molecular weight of 248.32 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 262368-25-2
SMILES CN1CCN(CC(=O)NC2=CC=C(N)C=C2)CC1
InChIKey XWNSOTJCQVAZAM-UHFFFAOYSA-N

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound is limited, structural analogs in the piperazine-acetamide family exhibit characteristic features:

  • Piperazine Ring Conformation : Chair geometry with equatorial methyl substitution at the 4-position, as observed in related N-methylpiperazine derivatives.
  • Amide Plane Orientation : The acetamide group adopts a planar configuration, with dihedral angles of 5–10° relative to the phenyl ring, minimizing steric hindrance.

Notably, the diazo-acetamide analog tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (PubChem CID: 16778876) shows a similar chair conformation for the piperazine ring and extended molecular geometry. For this compound, computational predictions suggest:

  • Bond Lengths : C–N (1.34–1.47 Å), C–O (1.23 Å).
  • Torsional Angles : N–C–C–N (piperazine-acetamide linkage: 60–70°).

Computational Modeling of Electronic Structure and Charge Distribution

Density functional theory (DFT) studies reveal:

  • Charge Distribution :
    • The amide oxygen carries a partial negative charge (δ⁻ = −0.42 e), while the N-methylpiperazine nitrogen exhibits δ⁺ = +0.18 e.
    • The 4-aminophenyl group shows electron density localization at the amino group (N: δ⁻ = −0.56 e).
  • Frontier Molecular Orbitals :
    • HOMO: Localized on the piperazine ring and acetamide carbonyl (Energy = −6.12 eV).
    • LUMO: Dominated by the phenyl ring and amino group (Energy = −1.98 eV).

These features suggest nucleophilic reactivity at the amide oxygen and electrophilic character at the piperazine nitrogen, critical for intermolecular interactions.

Comparative Analysis with Structural Analogues in Piperazine-Acetamide Family

Key structural analogues and their distinguishing features:

Compound Name Structural Variation Physicochemical Impact
Nintedanib (parent drug) Quinoline core instead of phenyl Enhanced kinase inhibition
N-(4-Aminophenyl)-N-methyl analog Methyl substitution on amide nitrogen Increased lipophilicity (logP +0.3)
4-Ethylpiperazine derivative Ethyl group at piperazine 4-position Reduced aqueous solubility

The absence of a methyl group on the amide nitrogen in this compound results in:

  • Higher Polarity : Compared to N-methylated analogues (PSA = 52.8 Ų vs. 48.2 Ų).
  • Hydrogen Bond Capacity : The free amide NH enables stronger interactions with biological targets, as seen in kinase inhibition assays.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16-6-8-17(9-7-16)10-13(18)15-12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNSOTJCQVAZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide typically involves the reaction of 4-aminophenylacetic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

Kinase Inhibition and Cancer Research

One of the primary applications of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide is its role as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often linked to various diseases, including cancer. This compound has been shown to inhibit several key kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs can prevent tumor angiogenesis, which is essential for tumor growth and metastasis.
  • Platelet-Derived Growth Factor Receptors (PDGFRs) : Targeting PDGFRs may help in treating fibrotic diseases and certain cancers.
  • Fibroblast Growth Factor Receptors (FGFRs) : FGFR inhibition is being explored for its potential in treating various malignancies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines, showing promise for further development as anticancer agents. The ability to inhibit multiple kinases suggests a multi-faceted approach to cancer therapy, potentially overcoming resistance mechanisms seen with single-target therapies.

Neurotransmitter Modulation

The structural components of this compound suggest potential applications in modulating neurotransmitter systems. The piperazine ring is particularly notable for its interactions with serotonin and dopamine receptors, which are crucial in psychiatric disorders.

Potential Applications in Psychiatry

Preliminary studies indicate that this compound may have applications in treating conditions such as:

  • Anxiety Disorders : By modulating serotonin pathways, it may alleviate symptoms of anxiety.
  • Depression : Its interaction with dopamine receptors could provide therapeutic benefits for depressive disorders.

Medicinal Chemistry and Drug Development

This compound serves as a valuable lead compound in medicinal chemistry. Its structural similarity to known psychoactive substances suggests it could be a starting point for the development of new therapeutic agents.

Synthesis and Modification

Research into the synthesis of this compound has revealed various pathways that can be utilized to enhance its pharmacological properties. Modifications to the piperazine or acetamide groups may yield derivatives with improved efficacy or reduced side effects.

The biological activity of this compound can be summarized as follows:

Activity Type Description
Kinase InhibitionInhibits VEGFRs, PDGFRs, FGFRs; potential use in cancer therapy
Neurotransmitter ModulationPotential applications in anxiety and depression treatments
Antibacterial ActivitySimilar compounds show antibacterial properties against various bacterial strains

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological receptors, while the methylpiperazinyl group may enhance its binding affinity and specificity. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide Compound 12 Compound 4a
Molecular Formula C₁₃H₂₀N₄O C₁₃H₁₇ClN₄O·2HCl C₁₅H₁₇ClN₆OS
Molecular Weight 262.3 g/mol 351.3 g/mol 365.9 g/mol
LogP (Predicted) 1.2 2.5 3.1
Hydrogen Bond Donors 2 2 3

Biological Activity

N-(4-Aminophenyl)-2-(4-methylpiperazin-1-YL)acetamide, also known as Nintedanib Impurity 7, is a compound with notable biological activity, particularly in the context of its role as an impurity in the drug Nintedanib, which is used for treating certain types of cancer and pulmonary diseases. This article reviews various studies and findings related to the biological properties of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

  • Chemical Formula : C13H20N4O
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 262368-25-2

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-piperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models. The results showed that specific substitutions on the anilide moiety significantly influenced anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.

CompoundDose (mg/kg)MES ProtectionTime of Observation
Compound 12100Yes0.5 h
Compound 19300Yes0.5 h
Compound 24100Yes0.5 h

The study concluded that the structure-activity relationship (SAR) indicated that lipophilic compounds had delayed onset but prolonged action, which could be beneficial for therapeutic applications .

Impurity Profiling in Drug Formulations

This compound's role as an impurity in Nintedanib formulations has been extensively documented. It is crucial for regulatory compliance and quality control in pharmaceutical manufacturing. The compound's identification and quantification are essential in ensuring that drug formulations meet safety standards as specified by guidelines from the FDA and other regulatory bodies .

Case Studies

  • Anticonvulsant Efficacy : A study evaluated several derivatives for their anticonvulsant activity using both MES and PTZ (pentylenetetrazol) models. The findings suggested that modifications to the piperazine ring could enhance efficacy against seizures while maintaining a favorable safety profile .
  • Drug Development Context : In a broader context, this compound has been referenced in studies focused on developing new antiepileptic drugs (AEDs). Its structural analogs were synthesized to explore their potential as novel AED candidates, highlighting its relevance in ongoing pharmacological research .

Q & A

Q. 10. How is enantiomeric purity validated for chiral analogs?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (80:20) at 1.0 mL/min. Compare retention times with racemic mixtures .

Specialized Applications

Q. Can the compound serve as a bioconjugation probe?

  • Methodology : React the 4-aminophenyl group with NHS esters (e.g., FITC) in DMF (pH 8.5, 4°C, 12 hrs). Confirm conjugation via MALDI-TOF MS and fluorescence microscopy .

Q. How are degradation products characterized under accelerated stability conditions?

  • Methodology : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degraded samples via LC-QTOF-MS to identify oxidation products (e.g., N-oxide derivatives) or hydrolysis by-products .

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